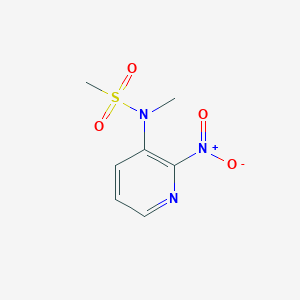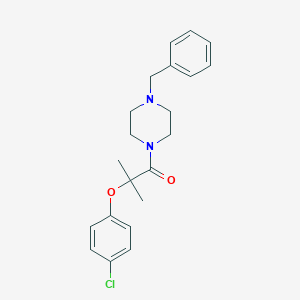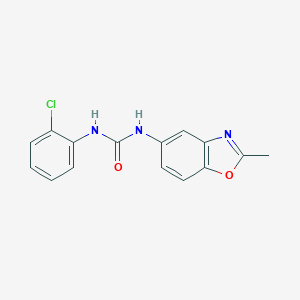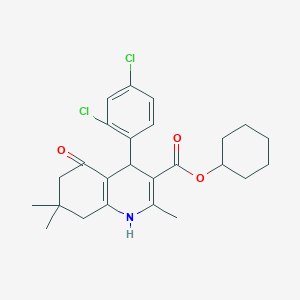![molecular formula C22H21N5O2S B240921 ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a chemical compound with potential applications in scientific research. This molecule is a pyrazole derivative that contains a benzothiophene ring system, which is known to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, cell proliferation, and cell death.
Effets Biochimiques Et Physiologiques
In vitro studies have shown that ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate exhibits cytotoxic effects against cancer cells. This compound has also been shown to inhibit the growth of various bacterial and fungal strains. In vivo studies have demonstrated that ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate in lab experiments is its potential to exhibit a range of biological activities. This compound can be used to investigate various biological processes, including inflammation, cell proliferation, and cell death. However, one limitation of using this compound is the lack of information on its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate. One direction is to investigate its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo.
Méthodes De Synthèse
The synthesis of ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has been reported in the literature. One such method involves the reaction of 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of triethylamine and 4-dimethylaminopyridine. This reaction yields ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate as a white solid.
Applications De Recherche Scientifique
Ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. This compound has also been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Nom du produit |
ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate |
|---|---|
Formule moléculaire |
C22H21N5O2S |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C22H21N5O2S/c1-2-29-22(28)15-12-24-27(18(15)23)20-17-14-10-6-7-11-16(14)30-21(17)26-19(25-20)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11,23H2,1H3 |
Clé InChI |
KPXCASDRGRUTPC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCC4)SC3=NC(=N2)C5=CC=CC=C5)N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCC4)SC3=NC(=N2)C5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)




![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)




![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)